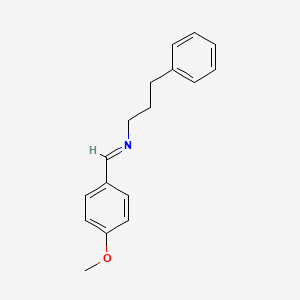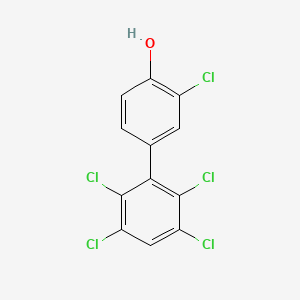
4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzyloxymethyl moiety, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine typically involves multiple steps, starting with the preparation of key intermediates such as 3,5-Bis(trifluoromethyl)benzyl bromide . This intermediate can be synthesized through the bromination of 3,5-Bis(trifluoromethyl)toluene. The subsequent steps involve the reaction of this intermediate with piperidine derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Another compound with similar trifluoromethyl groups but different functional groups.
3,5-Bis(trifluoromethyl)benzenethiol: Contains thiol groups instead of piperidine and benzyloxymethyl moieties
Uniqueness
4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine is unique due to its combination of trifluoromethyl groups, benzyloxymethyl moiety, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
160375-92-8 |
|---|---|
Molecular Formula |
C21H21F6NO |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methoxymethyl]-4-phenylpiperidine |
InChI |
InChI=1S/C21H21F6NO/c22-20(23,24)17-10-15(11-18(12-17)21(25,26)27)13-29-14-19(6-8-28-9-7-19)16-4-2-1-3-5-16/h1-5,10-12,28H,6-9,13-14H2 |
InChI Key |
GZAMCYJCPQMIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(COCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


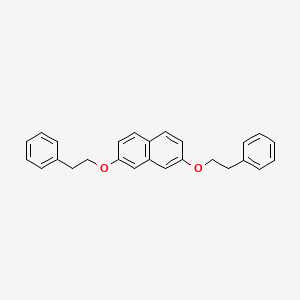
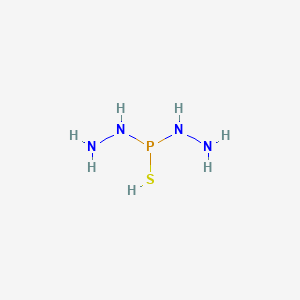
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
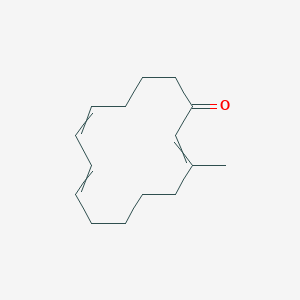

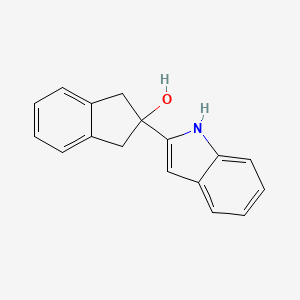
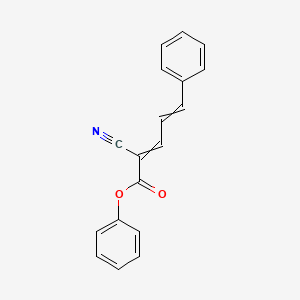
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
